1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
“1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C11H19BN2O2 and a molecular weight of 222.092 . It is available in solid form .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a boronic ester group, which consists of a boron atom bonded to two methyl groups and an oxygen atom .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 299.7±50.0 °C and a predicted density of 1.07±0.1 g/cm3 . Its pKa value is also predicted to be 0.38±0.62 .Scientific Research Applications
Synthesis and Characterization
- The compound is used as a raw substitute material in the synthesis of various organic intermediates, as demonstrated in studies where its structure was confirmed through spectroscopic methods and X-ray diffraction. Such research highlights its potential in material science and organic chemistry (Liao et al., 2022).
- Another study focuses on its use in the synthesis of organic intermediates with both pyrazole heterocycle and borate functional groups, confirming its structure through spectroscopic techniques and crystallographic analysis (Yang et al., 2021).
Density Functional Theory (DFT) Studies
- DFT is used to calculate the molecular structure of derivatives of this compound, providing insight into its molecular characteristics and potential applications in computational chemistry and materials science (Yang et al., 2021).
Application in Metallomacrocyclic Complexes
- The compound has been utilized in the synthesis of palladium(II) complexes, suggesting its potential use in coordination chemistry and the development of novel metal-organic frameworks (Guerrero et al., 2008).
Role in Biologically Active Compounds
- This compound serves as an intermediate in synthesizing biologically active compounds, such as crizotinib, underscoring its significance in pharmaceutical research (Kong et al., 2016).
Development of Heteroaryl-Linked Benzimidazoles
- It's instrumental in microwave-assisted synthesis of benzimidazoles, which are important in medicinal chemistry (Rheault et al., 2009).
properties
IUPAC Name |
1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2/c1-8-7-13-14(6)9(8)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZSCXDKBYFTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728029 | |
Record name | 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
1047644-76-7 | |
Record name | 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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